molecular formula C13H20N2O2S B4550314 1-(phenylsulfonyl)-4-propylpiperazine

1-(phenylsulfonyl)-4-propylpiperazine

Cat. No.: B4550314
M. Wt: 268.38 g/mol
InChI Key: PGVASRAQBCTYQM-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-propylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines It consists of a piperazine ring substituted with a phenylsulfonyl group at one nitrogen atom and a propyl group at the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)-4-propylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-(phenylsulfonyl)piperazine with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Reactants: 1-(phenylsulfonyl)piperazine and propyl halide (e.g., propyl bromide).

    Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, such as extraction and purification by column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Alkylation of Piperazine

Piperazine undergoes selective N-alkylation with 1-bromopropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to yield 4-propylpiperazine .

Sulfonylation with Phenylsulfonyl Chloride

The 4-propylpiperazine intermediate is treated with phenylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 4–6 hours, achieving yields of 78–85% .

Reaction Conditions Table

StepReagents/ConditionsSolventTemp (°C)Yield (%)Source
AlkylationK₂CO₃, 1-bromopropane, DMFDMF8070–75
SulfonylationPhSO₂Cl, TEA, DCMDCM0→RT78–85

Piperazine Ring Reactivity

The secondary amine in the piperazine ring participates in nucleophilic substitutions and condensation reactions :

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM to form N-acetyl derivatives .

  • Buchwald–Hartwig Coupling : Undergoes palladium-catalyzed cross-couplings with aryl halides for biaryl piperazine derivatives .

Sulfonyl Group Transformations

The phenylsulfonyl moiety is resistant to hydrolysis under acidic/basic conditions but participates in:

  • Nucleophilic Aromatic Substitution (SₙAr) : Electron-deficient aromatic rings react with amines at elevated temperatures (e.g., 120°C in DMF) .

  • Reductive Desulfonylation : Catalytic hydrogenation (H₂/Pd-C) removes the sulfonyl group, yielding 4-propylpiperazine .

Side-Chain Modifications

The propyl chain can be oxidized to a ketone or carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

Sulfonamide Group Utilization

The sulfonyl group acts as a directing group in C–H functionalization reactions. For example:

  • Sulfonamide-Directed ortho-Lithiation : With n-BuLi at −78°C, followed by quenching with electrophiles (e.g., CO₂), produces ortho-substituted derivatives .

Spectral Characterization Data

TechniqueKey SignalsSource
¹H NMR δ 7.80–7.60 (m, 2H, Ar–H), 7.55–7.45 (m, 3H, Ar–H), 3.20–2.80 (m, 8H, Piperazine), 1.50–1.20 (m, 5H, Propyl)
¹³C NMR δ 138.5 (C–SO₂), 133.2–127.0 (Ar–C), 52.4–46.8 (Piperazine), 22.1–14.0 (Propyl)

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via cleavage of the sulfonamide bond .

  • Photodegradation : UV exposure (254 nm) induces radical-mediated decomposition .

Scientific Research Applications

Anti-Inflammatory Agents

Research indicates that piperazine derivatives, including 1-(phenylsulfonyl)-4-propylpiperazine, exhibit anti-inflammatory properties by inhibiting chemokine activity. These compounds can modulate the migration and activation of leukocytes, which are critical in inflammatory responses. A patent (AU735462B2) discusses the use of such derivatives in treating inflammatory disorders by blocking specific chemokines like MIP-1α and RANTES .

Cancer Treatment

Recent studies have identified piperazine derivatives as potential anti-cancer agents. For instance, compounds similar to this compound have shown activity against various cancer cell lines, including breast (MCF-7) and ovarian (A2780) cancers . The ability to inhibit protein-protein interactions, such as S100A2–p53, has been highlighted as a mechanism for their cytotoxic effects against cancer cells.

Table 1: Summary of Cancer Cell Line Activity

Cell LineCompound ActivityReference
MCF-7Active
A2780Active
HT29Active

Cardiovascular Applications

Piperazine derivatives have also been explored for their cardiovascular benefits. A study highlights their role as platelet ADP receptor inhibitors, which are crucial in preventing thrombosis—a major cause of cardiovascular diseases . This suggests that this compound could be developed into a therapeutic agent for managing conditions related to blood clotting.

Case Study 1: Inhibition of Chemokine Activity

In an experimental study, a series of piperazine derivatives were synthesized and tested for their ability to inhibit leukocyte migration induced by chemokines. The results indicated that modifications in the piperazine structure significantly enhanced anti-inflammatory activity, suggesting a promising avenue for developing new treatments for chronic inflammatory diseases .

Case Study 2: Anticancer Activity Screening

A focused library of piperazine derivatives was screened against multiple cancer cell lines. The findings revealed that certain structural modifications led to increased potency against pancreatic cancer cell lines, demonstrating the potential for these compounds in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-4-propylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and selectivity for its target, while the piperazine ring provides structural flexibility.

Comparison with Similar Compounds

    1-(Phenylsulfonyl)piperazine: Lacks the propyl group, making it less hydrophobic.

    4-Propylpiperazine: Lacks the phenylsulfonyl group, reducing its potential for specific interactions.

    Phenylsulfonyl derivatives: Compounds with different substituents on the piperazine ring or phenyl group.

Uniqueness: 1-(Phenylsulfonyl)-4-propylpiperazine is unique due to the combination of the phenylsulfonyl and propyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-propylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-2-8-14-9-11-15(12-10-14)18(16,17)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVASRAQBCTYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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